molecular formula C8H16N2O5 B14304698 N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide CAS No. 125289-31-8

N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

Cat. No.: B14304698
CAS No.: 125289-31-8
M. Wt: 220.22 g/mol
InChI Key: QUMFEBOJFYZWQR-UHFFFAOYSA-N
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Description

N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide typically involves multi-step organic synthesis The starting materials often include piperidine derivatives, which undergo hydroxylation and subsequent functionalization to introduce the acetamide group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substituting Agents: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary amines.

Scientific Research Applications

N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl groups and acetamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

125289-31-8

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C8H16N2O5/c1-3(12)9-5-7(14)6(13)4(2-11)10-8(5)15/h4-8,10-11,13-15H,2H2,1H3,(H,9,12)

InChI Key

QUMFEBOJFYZWQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(NC1O)CO)O)O

Origin of Product

United States

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